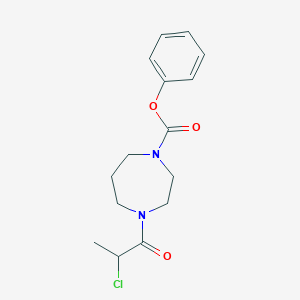

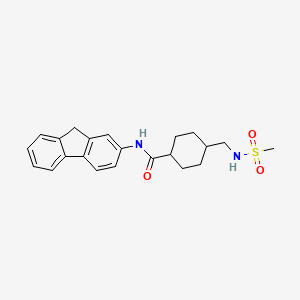

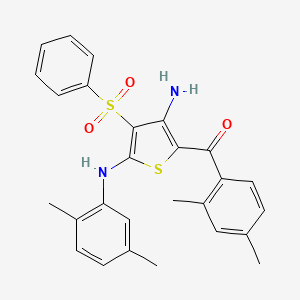

![molecular formula C19H15N5O B2775176 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1251563-28-6](/img/structure/B2775176.png)

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide” is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically condensation reactions of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity :

- Research has demonstrated the effectiveness of derivatives of imidazo[1,2-a]pyridine compounds in antiprotozoal activity. These compounds, including those with carboxamide functionalities, have shown significant activity against Trypanosoma rhodesiense, suggesting their potential use in treating parasitic infections (Sundberg et al., 1990).

Anticancer and Anti-Inflammatory Properties :

- Novel pyrazolopyrimidines derivatives, related structurally to N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives displayed promising cytotoxicity against certain cancer cell lines, indicating potential in cancer treatment (Rahmouni et al., 2016).

Histone Deacetylase Inhibition :

- Compounds structurally similar to this compound, specifically N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been identified as potent histone deacetylase (HDAC) inhibitors. This class of compounds has shown significant antitumor activity and has entered clinical trials for cancer treatment (Zhou et al., 2008).

DNA Binding and Recognition :

- Research has also focused on the binding properties of imidazole and pyridine-based polyamides to DNA. These studies are crucial in understanding how these compounds can be used to modulate DNA function, with implications in gene regulation and therapeutic interventions (Swalley et al., 1996).

Poly(ADP-ribose) Polymerase Inhibition :

- Certain benzimidazole carboxamide derivatives, which are structurally related to this compound, have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors have shown efficacy in cancer models, demonstrating their potential as therapeutic agents (Penning et al., 2010).

Wirkmechanismus

Target of Action

It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission respectively.

Mode of Action

Based on the known actions of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with its targets (cdks, calcium channels, gaba a receptors) to modulate their activity . This could result in changes to cell cycle progression, neuronal excitability, or neurotransmitter release.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .

Result of Action

Based on the potential targets and known effects of similar compounds, it can be inferred that the compound may have effects such as altering cell cycle progression, modulating neuronal excitability, or affecting neurotransmitter release .

Eigenschaften

IUPAC Name |

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c1-13-4-2-11-24-12-16(23-18(13)24)14-5-7-15(8-6-14)22-19(25)17-20-9-3-10-21-17/h2-12H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONJPYLCSHECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)

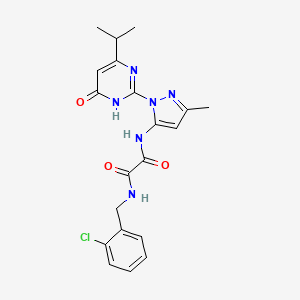

![Methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2775097.png)

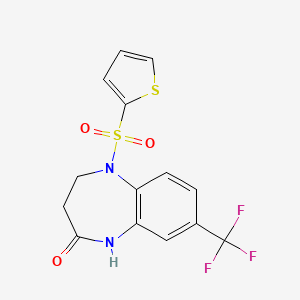

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)

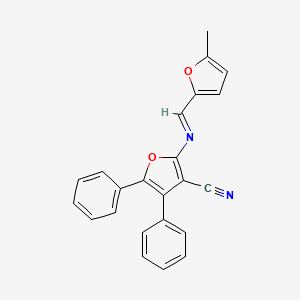

![Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride](/img/structure/B2775106.png)